2-(2-Hydroxyethoxy)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethoxy)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-1-3-7-4-2-6/h1,6H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGGHBUAHUMMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89319-19-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxoethyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89319-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60170859 | |
| Record name | Acetaldehyde, 2-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17976-70-4 | |
| Record name | Acetaldehyde, 2-(2-hydroxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017976704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde, 2-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Biological Crossroads: A Technical Guide to the Mechanism of Action of 2-(2-Hydroxyethoxy)acetaldehyde
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
2-(2-Hydroxyethoxy)acetaldehyde, a reactive aldehyde and a key intermediate in the metabolism of diethylene glycol (DEG), presents a significant toxicological interest. While direct comprehensive studies on this specific molecule are limited, its structural similarity to acetaldehyde and its position as a metabolic precursor to 2-hydroxyethoxyacetic acid (HEAA) allow for a scientifically grounded extrapolation of its mechanism of action in biological systems. This guide synthesizes the available evidence to provide an in-depth understanding of its metabolic fate, cellular targets, and the cascade of events leading to toxicity. We will explore the dual facets of its reactivity: the direct electrophilic attack by the aldehyde group on cellular macromolecules and the subsequent metabolic conversion to a toxic acidic metabolite. This document is intended to serve as a foundational resource for researchers investigating the toxicology of glycols and related aldehydes, as well as for professionals in drug development who may encounter this or structurally similar reactive intermediates.
Introduction: The Emergence of a Reactive Intermediate
2-(2-Hydroxyethoxy)acetaldehyde is not a compound of common industrial use but rather emerges as a critical, transient metabolite during the in-vivo biotransformation of diethylene glycol (DEG). DEG has been the cause of numerous poisoning incidents globally, often due to its misuse as a solvent in pharmaceutical preparations[1][2]. The toxicity of DEG is not primarily due to the parent compound itself, but rather its metabolic products[3]. The initial step in DEG metabolism is the oxidation to 2-(2-hydroxyethoxy)acetaldehyde by alcohol dehydrogenase (ADH)[2]. This reactive aldehyde is then further metabolized by aldehyde dehydrogenase (ALDH) to 2-hydroxyethoxyacetic acid (HEAA)[2][4]. The accumulation of 2-(2-hydroxyethoxy)acetaldehyde, particularly in cases of compromised ALDH activity, can lead to a cascade of toxic events analogous to those observed with acetaldehyde, the primary metabolite of ethanol[5][6].
The Metabolic Crossroads: Formation and Fate of 2-(2-Hydroxyethoxy)acetaldehyde
The metabolic pathway of 2-(2-Hydroxyethoxy)acetaldehyde is a critical determinant of its biological effects. The enzymatic machinery responsible for its formation and clearance is central to understanding its potential for toxicity.
Enzymatic Oxidation of Diethylene Glycol
The formation of 2-(2-Hydroxyethoxy)acetaldehyde from DEG is catalyzed by NAD-dependent alcohol dehydrogenase (ADH) primarily in the liver[2]. This is the same enzyme system responsible for the initial step in ethanol metabolism[7].
Detoxification via Aldehyde Dehydrogenase
The subsequent and crucial detoxification step is the oxidation of 2-(2-Hydroxyethoxy)acetaldehyde to the less reactive carboxylic acid, 2-hydroxyethoxyacetic acid (HEAA), by aldehyde dehydrogenase (ALDH)[2]. The efficiency of this conversion is a key factor in mitigating the toxicity of the aldehyde intermediate. Genetic polymorphisms in ALDH genes, which are known to affect acetaldehyde metabolism and are prevalent in certain populations, could potentially influence the susceptibility to 2-(2-hydroxyethoxy)acetaldehyde toxicity[5][8].
Caption: Formation of macromolecular adducts by 2-(2-Hydroxyethoxy)acetaldehyde.
Induction of Oxidative Stress
The metabolism of aldehydes can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress.[9] Acetaldehyde has been shown to increase the formation of hydrogen peroxide and superoxide anions in hepatic stellate cells.[9] This overproduction of ROS can overwhelm the cellular antioxidant defense systems, leading to lipid peroxidation, mitochondrial damage, and further cellular injury.[6][10]
Core Mechanism of Action II: The Systemic Impact of the Metabolite, HEAA
The toxicity of 2-(2-Hydroxyethoxy)acetaldehyde is not solely attributable to the aldehyde itself but also to its metabolic product, 2-hydroxyethoxyacetic acid (HEAA).[4] The accumulation of HEAA is a key factor in the systemic toxicity observed in DEG poisoning.[3]
Metabolic Acidosis
HEAA is a weak acid, and its accumulation in the bloodstream can lead to metabolic acidosis, a hallmark of DEG poisoning.[3][4] This decrease in physiological pH can disrupt numerous enzymatic and cellular processes, contributing to the overall toxic profile.
Target Organ Toxicity: Renal and Neurological Effects
The primary target organs in DEG poisoning are the kidneys and the nervous system.[1] HEAA is believed to be the principal metabolite responsible for the acute tubular necrosis and subsequent renal failure.[3][4] While the precise mechanism of HEAA-induced nephrotoxicity is not fully elucidated, it is thought to involve direct cellular injury to the renal tubules. Neurological symptoms, including cranial neuropathies and encephalopathy, are also prominent features of severe DEG poisoning, and HEAA is implicated in these effects.[4]
Experimental Protocols for Mechanistic Investigation
To facilitate further research into the mechanism of action of 2-(2-Hydroxyethoxy)acetaldehyde, this section provides established methodologies for key experimental assessments.
Protocol for Detection of Protein Adducts by Western Blotting
This protocol is designed to detect the formation of protein adducts in cells or tissues exposed to 2-(2-Hydroxyethoxy)acetaldehyde.
-
Cell/Tissue Lysate Preparation:
-
Treat cultured cells (e.g., HepG2) with varying concentrations of 2-(2-Hydroxyethoxy)acetaldehyde for defined time periods.
-
Harvest cells and lyse in RIPA buffer containing protease inhibitors.
-
For tissue samples, homogenize in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein lysate on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetaldehyde-protein adducts (as a proxy) or a custom-generated antibody against 2-(2-Hydroxyethoxy)acetaldehyde adducts overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Protocol for Assessment of DNA Damage by Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.
-
Cell Preparation:
-
Expose cells to 2-(2-Hydroxyethoxy)acetaldehyde.
-
Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Neutralize the slides by washing three times with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify DNA damage using appropriate image analysis software to measure parameters like tail length and tail moment.
-
Protocol for Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black-walled plate and allow them to adhere overnight.
-
Treat the cells with 2-(2-Hydroxyethoxy)acetaldehyde for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Normalize the fluorescence readings to cell viability (e.g., using an MTT assay).
-
Quantitative Data Summary
| Parameter | Acetaldehyde | 2-(2-Hydroxyethoxy)acetaldehyde (Inferred) | Reference |
| Primary Metabolic Enzyme | Alcohol Dehydrogenase (ADH) | Alcohol Dehydrogenase (ADH) | [2][7] |
| Detoxification Enzyme | Aldehyde Dehydrogenase (ALDH) | Aldehyde Dehydrogenase (ALDH) | [2][7] |
| Primary Toxic Metabolite | Acetic Acid | 2-Hydroxyethoxyacetic Acid (HEAA) | [2][4] |
| Key Toxic Effects | Protein & DNA adducts, Oxidative stress, Carcinogenicity | Protein & DNA adducts (inferred), Oxidative stress (inferred), Metabolic acidosis, Nephrotoxicity | [3][4][6][11][12][9] |
| Susceptibility Factors | ALDH2 genetic polymorphism | ALDH genetic polymorphism (inferred) | [5][8] |
Conclusion and Future Directions
The mechanism of action of 2-(2-Hydroxyethoxy)acetaldehyde in biological systems is multifaceted, stemming from the high reactivity of its aldehyde group and the systemic toxicity of its acidic metabolite, HEAA. By drawing parallels with the well-established toxicology of acetaldehyde and the metabolic fate of diethylene glycol, we can construct a robust model of its biological impact. This includes the formation of deleterious protein and DNA adducts, the induction of oxidative stress, and the development of metabolic acidosis and target organ damage.
Future research should focus on the direct characterization of the adducts formed by 2-(2-Hydroxyethoxy)acetaldehyde with biological macromolecules and a more detailed elucidation of the downstream signaling pathways activated by its exposure. Such studies will be invaluable for a more complete understanding of the toxicology of diethylene glycol and for the development of effective therapeutic interventions in cases of poisoning.
References
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Svegliati-Baroni, G., et al. (2006). Effects of ethanol and acetaldehyde on reactive oxygen species production in rat hepatic stellate cells. Alcoholism: Clinical and Experimental Research, 30(7), 1247-1255. [Link]
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Ma, X., et al. (2017). Alcohol and Acetaldehyde in Public Health: From Marvel to Menace. International Journal of Molecular Sciences, 18(1), 177. [Link]
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National Center for Biotechnology Information. (n.d.). Acetaldehyde. In Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Acetaldehyde. Retrieved from [Link]
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Thompson, A., et al. (2019). Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder. Biomarkers in Medicine, 13(6), 495-509. [Link]
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Enrico, Q., et al. (2014). Ethanol-derived acetaldehyde: pleasure and pain of alcohol mechanism of action. Frontiers in Behavioral Neuroscience, 8, 30. [Link]
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solubility profile of 2-(2-Hydroxyethoxy)acetaldehyde in aqueous and organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-(2-Hydroxyethoxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Understanding the solubility of a molecule is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2-(2-Hydroxyethoxy)acetaldehyde (CAS No: 17976-70-4), a molecule of interest in chemical synthesis and as a potential pharmaceutical intermediate.[1] Due to the limited availability of direct experimental data, this document synthesizes information from its fundamental physicochemical properties, theoretical solubility predictions, and established, authoritative methodologies for empirical determination. We will delve into the molecular characteristics that govern its solubility, provide predictive insights using Hansen Solubility Parameters (HSP), and present detailed, field-proven protocols for accurately measuring its solubility in both aqueous and organic media. This guide is structured to empower researchers to not only understand but also practically determine the solubility of this compound and others with similar structures.
Molecular Profile and Physicochemical Drivers of Solubility
The solubility of a compound is intrinsically linked to its molecular structure. 2-(2-Hydroxyethoxy)acetaldehyde is a bifunctional molecule possessing a terminal aldehyde group, a primary alcohol (hydroxyl group), and an ether linkage.[2] These features dictate its interactions with various solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C4H8O3 | [1][2] |
| Molecular Weight | 104.10 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Predicted XLogP3-AA | -1.1 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
The molecule's low molecular weight and, most importantly, its structural features are the primary determinants of its solubility. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atoms in the ether linkage, the hydroxyl group, and the carbonyl group of the aldehyde can all act as hydrogen bond acceptors.[2] The very low predicted octanol-water partition coefficient (XLogP3-AA = -1.1) strongly suggests that the molecule is hydrophilic and will exhibit high solubility in water.[2] A commercial supplier notes it as "soluble in water and polar solvents".[1]
The "Like Dissolves Like" Principle Visualized
The principle of "like dissolves like" is fundamental to predicting solubility. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. Given the presence of multiple polar functional groups, 2-(2-Hydroxyethoxy)acetaldehyde is a highly polar molecule. Its solubility will be highest in solvents that can engage in hydrogen bonding and have high polarity.
Caption: Standard workflow for the shake-flask solubility method.
Detailed Protocol: Aqueous Solubility (OECD 105 Guideline)
This protocol is adapted from the OECD Test Guideline 105 for Water Solubility. [3][4][5]It is a robust method for determining the saturation mass concentration in water.
Objective: To determine the aqueous solubility of 2-(2-Hydroxyethoxy)acetaldehyde at a standard temperature (e.g., 20°C).
Materials:
-
2-(2-Hydroxyethoxy)acetaldehyde (purity >95%)
-
Reagent-grade water (e.g., Type I ultrapure)
-
Glass flasks with screw caps or ground-glass stoppers
-
Constant temperature water bath or incubator
-
Mechanical shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm, chemically compatible)
-
Validated analytical system (e.g., HPLC-UV, GC-FID, or an enzymatic assay for aldehydes) [6][7] Procedure:
-
Preliminary Test: To estimate the approximate solubility, add about 100 mg of the test substance to 10 mL of water. Shake for 24 hours. Visually inspect for undissolved material. This helps in setting the amount of excess solid for the main test.
-
Main Test (in triplicate): a. Add a sufficient excess of 2-(2-Hydroxyethoxy)acetaldehyde to three separate flasks containing a known volume of water (e.g., 500 mg to 50 mL). The key is to ensure undissolved liquid/solid remains at equilibrium. [8] b. Seal the flasks and place them on a mechanical shaker in a constant temperature bath set to 20.0 ± 0.5 °C. [3] c. Agitate the flasks for at least 24 hours. To confirm equilibrium, take samples at 24, 48, and 72 hours. Equilibrium is reached when consecutive measurements agree within a specified tolerance (e.g., ±5%). [8]3. Sample Preparation: a. Stop agitation and allow the flasks to stand in the temperature bath for at least 24 hours to allow for phase separation. b. Carefully withdraw an aliquot from the clear, supernatant layer. c. Immediately centrifuge the aliquot at high speed to remove any remaining micro-particulates. For a liquid solute, filtration may be preferred.
-
Analysis: a. Quantify the concentration of the dissolved substance in the supernatant using a pre-validated analytical method. Due to the aldehyde functional group, derivatization followed by HPLC or GC analysis is a common and robust approach. [7][9][10]An enzymatic assay using aldehyde dehydrogenase is also a viable option. [6] b. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Data Reporting: Report the mean of the triplicate measurements as the water solubility in g/L or mg/mL at the specified temperature.
Protocol: Organic Solvent Solubility
The same shake-flask principle applies to organic solvents. However, careful solvent selection and analytical method adaptation are crucial.
Objective: To determine the solubility of 2-(2-Hydroxyethoxy)acetaldehyde in a range of representative organic solvents.
Solvent Selection:
-
Polar Protic: Ethanol, Methanol
-
Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), N-Methyl-2-Pyrrolidone (NMP)
-
Low Polarity: Dichloromethane (DCM), Ethyl Acetate
-
Nonpolar: Toluene, n-Hexane
Procedure:
-
Follow the shake-flask procedure (Steps 1-5) as outlined in Section 4.2 for each selected organic solvent.
-
Critical Consideration: The analytical method must be adapted for each solvent. The mobile phase in HPLC or the injection solvent in GC must be compatible with the test solvent to avoid peak distortion or precipitation. The derivatization agent, if used, must also be stable and reactive in the chosen solvent.
-
Equilibration Time: Equilibration may be faster in good organic solvents compared to water. A 24-hour agitation period is often sufficient, but this should be confirmed empirically. [11]
Factors Influencing Solubility Measurements
Several factors can significantly impact the outcome of a solubility experiment. Controlling these variables is essential for obtaining reproducible and accurate data.
-
Temperature: Solubility is temperature-dependent. For most substances, solubility increases with temperature. Therefore, precise temperature control (e.g., ±0.5 °C) is critical. [12]* pH (Aqueous Solutions): While 2-(2-Hydroxyethoxy)acetaldehyde does not have strongly acidic or basic groups, extreme pH values can potentially catalyze the hydration of the aldehyde to a gem-diol or other reactions, which could affect the measured solubility. It is recommended to perform measurements in buffered solutions (e.g., pH 5.0, 7.4) for biomedical applications.
-
Purity of the Compound: Impurities can enhance or suppress the measured solubility of the main component. [4]Using a well-characterized compound with high purity is essential.
-
Polymorphism: If the compound can exist in different crystalline forms (polymorphs), each may have a different solubility. The most stable polymorph will have the lowest solubility.
Conclusion
The molecular structure of 2-(2-Hydroxyethoxy)acetaldehyde, with its hydroxyl, ether, and aldehyde functionalities, dictates a strongly hydrophilic and polar character. Theoretical predictions based on its structure and Hansen Solubility Parameters strongly indicate high miscibility with water and other polar protic solvents, good solubility in polar aprotic solvents, and poor solubility in nonpolar organic solvents.
While direct experimental data is not widely published, this guide provides the authoritative framework and detailed protocols necessary for its empirical determination. By employing the gold-standard shake-flask method, as detailed in OECD Guideline 105, researchers can generate robust and reliable solubility data. [5]Careful control of experimental variables such as temperature, pH, and solute purity, coupled with a validated analytical quantification method, is paramount to achieving scientific integrity. The methodologies and principles outlined herein provide a comprehensive roadmap for characterizing the solubility profile of 2-(2-Hydroxyethoxy)acetaldehyde, enabling its effective application in research and development.
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Methodological & Application
Application Notes and Protocols for the Use of 2-(2-Hydroxyethoxy)acetaldehyde in Targeted Drug Delivery Systems
Introduction
Targeted drug delivery aims to enhance the therapeutic efficacy of potent pharmaceutical agents while minimizing off-target toxicity. This is often achieved by conjugating a therapeutic payload to a targeting moiety, such as a monoclonal antibody (mAb), that specifically recognizes and binds to antigens overexpressed on diseased cells. The linker connecting the antibody to the drug is a critical component of these antibody-drug conjugates (ADCs), influencing their stability, solubility, and pharmacokinetic properties.[]
This document provides a comprehensive guide to using 2-(2-Hydroxyethoxy)acetaldehyde as a heterobifunctional linker for the development of targeted drug delivery systems. This linker features a reactive aldehyde group for conjugation to amine-containing biomolecules like antibodies and a hydroxyl group that can be activated for subsequent attachment of a therapeutic agent. The short polyethylene glycol (PEG) backbone of this linker can improve the water solubility of the resulting conjugate.[2][3]
Chemical Principle
The use of 2-(2-Hydroxyethoxy)acetaldehyde as a linker relies on a two-step sequential conjugation strategy.
-
Reductive Amination: The aldehyde terminus of the linker reacts with primary amines, such as the lysine residues on the surface of an antibody, to form an initial imine (Schiff base). This intermediate is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[4] This reaction is highly efficient and can be performed under physiological conditions, preserving the integrity of the antibody.
-
Hydroxyl Group Activation and Drug Conjugation: The terminal hydroxyl group of the linker, now attached to the antibody, is chemically activated to create a reactive site for the conjugation of the therapeutic drug. Common activation methods involve converting the hydroxyl group into a good leaving group.[5][6] The activated linker can then react with a suitable functional group on the drug molecule, such as an amine, to form a stable covalent bond.
Workflow Overview
The overall workflow for constructing a targeted drug delivery system using 2-(2-Hydroxyethoxy)acetaldehyde is depicted below.
Part A: Conjugation of 2-(2-Hydroxyethoxy)acetaldehyde to a Targeting Antibody
Principle of Reductive Amination
Reductive amination is a robust method for covalently linking molecules containing aldehyde or ketone groups to molecules with primary amines.[7] The reaction proceeds in two steps: the formation of a Schiff base (imine) followed by its reduction to a stable amine. The use of a mild reducing agent like sodium cyanoborohydride is crucial as it selectively reduces the imine in the presence of the aldehyde.[4]
Materials and Reagents
-
Targeting Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
2-(2-Hydroxyethoxy)acetaldehyde
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1M Tris-HCl, pH 7.4
-
Desalting columns or dialysis cassettes (e.g., 50 kDa MWCO)
-
UV-Vis Spectrophotometer
Protocol 1: Reductive Amination of an Antibody
This protocol is designed for a starting amount of 5 mg of antibody. Adjust volumes accordingly for different amounts.
-
Antibody Preparation:
-
Dissolve or exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the aldehyde.
-
-
Linker Preparation:
-
Prepare a 100 mM stock solution of 2-(2-Hydroxyethoxy)acetaldehyde in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the antibody solution.
-
Add the 2-(2-Hydroxyethoxy)acetaldehyde stock solution to the antibody solution to achieve a final molar excess of 20-50 fold over the antibody. Gently mix by pipetting.
-
Prepare a fresh 1 M stock solution of NaBH₃CN in 0.1 M NaOH.
-
Add the NaBH₃CN stock solution to the antibody-linker mixture to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM to quench any unreacted aldehyde groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Antibody-Linker Conjugate:
-
Remove excess linker and reducing agent by buffer exchange using a desalting column or by dialysis against PBS, pH 7.4.
-
Characterization of the Antibody-Linker Conjugate
-
Protein Concentration: Determine the concentration of the purified antibody-linker conjugate using a UV-Vis spectrophotometer at 280 nm.
-
Linker-to-Antibody Ratio (LAR): The number of linker molecules conjugated per antibody can be determined using MALDI-TOF mass spectrometry by comparing the mass of the conjugated antibody to the unconjugated antibody.
Part B: Activation of the Hydroxyl Group and Drug Conjugation
Principle of Hydroxyl Activation
The terminal hydroxyl group of the linker is relatively unreactive and requires activation to facilitate conjugation with the drug molecule.[6] One common method is to use 1,1'-Carbonyldiimidazole (CDI) to form a reactive imidazole carbamate intermediate. This intermediate readily reacts with primary amines on the drug molecule to form a stable carbamate linkage.
Materials and Reagents
-
Purified Antibody-Linker Conjugate
-
Amine-containing therapeutic drug
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Borate buffer (50 mM, pH 8.5)
-
Desalting columns or dialysis cassettes
Protocol 2: Activation of the Hydroxyl Terminus
-
Preparation:
-
Ensure the purified antibody-linker conjugate is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Prepare a fresh 100 mM stock solution of CDI in anhydrous DMSO.
-
-
Activation Reaction:
-
To the antibody-linker conjugate solution, add the CDI stock solution to achieve a final molar excess of 50-100 fold over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Removal of Excess CDI:
-
Immediately purify the activated antibody-linker conjugate using a desalting column to remove excess CDI and byproducts. Elute with cold PBS, pH 7.4.
-
Protocol 3: Conjugation of an Amine-Containing Drug
-
Drug Preparation:
-
Dissolve the amine-containing drug in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Immediately add the drug stock solution to the freshly purified and activated antibody-linker conjugate. Use a molar excess of the drug over the antibody, typically 10-20 fold.
-
Adjust the pH of the reaction mixture to 8.0-8.5 by adding a small amount of 1 M borate buffer, pH 9.0.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
Purification of the Final Antibody-Drug Conjugate (ADC)
Principle of Purification
Purification of the final ADC is essential to remove unconjugated drug, residual reagents, and any protein aggregates.[8] Size-exclusion chromatography (SEC) is a common method for separating the larger ADC from smaller molecules. Affinity chromatography can also be used if the antibody has a suitable tag.
Protocol 4: Purification of the ADC
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column (e.g., Superdex 200) with PBS, pH 7.4.
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the elution profile by absorbance at 280 nm.
-
Pool the fractions containing the purified ADC.
-
Characterization of the Final ADC
A thorough characterization of the final ADC is crucial to ensure its quality and consistency.[9][10]
| Analytical Technique | Parameter Measured | Expected Outcome |
| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | Calculation of DAR based on the absorbance of the drug and the antibody at their respective wavelengths. |
| Size-Exclusion Chromatography (SEC-HPLC) | Purity and Aggregation | A single major peak corresponding to the monomeric ADC, with minimal aggregation. |
| Hydrophobic Interaction Chromatography (HIC) | Drug Load Distribution | Separation of ADC species with different numbers of conjugated drugs. |
| Mass Spectrometry (e.g., LC-MS) | Molecular Weight and DAR | Confirmation of the molecular weight of the ADC and determination of the average DAR. |
| In Vitro Cell-Based Assays | Biological Activity | Assessment of the ADC's potency and specificity against target cells. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Linker-to-Antibody Ratio | Inefficient reductive amination. | Optimize the molar excess of the linker and reducing agent. Ensure the antibody buffer is amine-free. |
| Low Drug-to-Antibody Ratio | Incomplete hydroxyl activation or drug conjugation. | Use freshly prepared CDI. Ensure anhydrous conditions for the CDI stock. Optimize the pH and reaction time for drug conjugation. |
| Protein Aggregation | High degree of conjugation or harsh reaction conditions. | Reduce the molar excess of the linker and drug. Perform reactions at a lower temperature. Use a formulation buffer with stabilizers. |
| Poor ADC Stability | Hydrolysis of the linker or drug linkage. | Ensure proper storage conditions (e.g., -80°C). Evaluate the stability of the carbamate linkage at different pH values. |
Safety Precautions
-
2-(2-Hydroxyethoxy)acetaldehyde and other aldehydes should be handled in a well-ventilated fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium cyanoborohydride is toxic and should be handled with care. Quench any residual reagent with bleach before disposal.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[13][14]
References
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JenKem Technology. (n.d.). Linear Heterobifunctional PEG Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Retrieved from [Link]
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Drug Discovery World. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved from [Link]
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Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]
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RSC Publishing. (n.d.). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Retrieved from [Link]
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AxisPharm. (n.d.). Aldehyde Linkers | PEG-CHO. Retrieved from [Link]
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ResearchGate. (2025). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. Retrieved from [Link]
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Nature. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from [Link]
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Usiena Air. (2022). New reactions and substrates for orthogonal bioconjugation. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved from [Link]
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Application Notes and Protocols for Developing Antibody-Drug Conjugates with 2-(2-Hydroxyethoxy)acetaldehyde Linkers
Introduction: The Critical Role of the Linker in Antibody-Drug Conjugate (ADC) Design
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] The linker, a seemingly simple bridge between the antibody and the drug, is a critical determinant of an ADC's success, profoundly influencing its stability, efficacy, and safety profile.[][4] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be efficiently cleaved to release the cytotoxic agent upon internalization into the target cancer cell.[][] This document provides a detailed guide for researchers on the development of ADCs utilizing a novel hydrophilic linker, 2-(2-Hydroxyethoxy)acetaldehyde, focusing on the underlying scientific principles, detailed experimental protocols, and robust characterization methodologies.
The 2-(2-Hydroxyethoxy)acetaldehyde linker offers two key advantages. Firstly, the terminal aldehyde group provides a handle for highly specific and stable conjugation to an antibody, particularly through modern site-specific conjugation techniques.[6][7] Secondly, the hydroxyethoxy moiety, a short polyethylene glycol (PEG)-like structure, imparts hydrophilicity to the linker.[4][8][9] This is crucial for mitigating the aggregation often caused by hydrophobic payloads, thereby improving the ADC's pharmacokinetic properties and therapeutic index.[][8][10]
Part 1: The Chemistry of 2-(2-Hydroxyethoxy)acetaldehyde Linkers
Rationale for an Aldehyde-Based Linker
Aldehyde-based bioconjugation has emerged as a powerful tool for creating stable and homogenous ADCs.[11] Unlike traditional methods that target lysine or cysteine residues, which can lead to heterogeneous mixtures with varying drug-to-antibody ratios (DARs), aldehyde-based strategies allow for precise control over the conjugation site.[6][7] This is often achieved through the "aldehyde tag" technology, where a specific peptide sequence is genetically engineered into the antibody.[12][13][14] This sequence is recognized by the formylglycine-generating enzyme (FGE), which converts a cysteine residue into a reactive formylglycine (fGly) residue containing an aldehyde group.[7][14]
The aldehyde group's electrophilic nature allows for a highly specific reaction with nucleophilic partners like hydrazides and aminooxy compounds, forming stable hydrazone and oxime linkages, respectively.[11][15] This bioorthogonal chemistry ensures that the conjugation reaction is specific and does not interfere with the native protein structure.[16]
The Advantage of the Hydroxyethoxy Moiety
The inclusion of the 2-(2-hydroxyethoxy) group in the linker structure serves to enhance the overall hydrophilicity of the ADC.[4][8] Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the final ADC product.[][8] This aggregation can result in rapid clearance from circulation and reduced efficacy.[10] The hydrophilic nature of the hydroxyethoxy group helps to shield the hydrophobic payload, improving solubility, reducing aggregation, and prolonging the ADC's half-life in vivo.[][9]
Part 2: Experimental Workflows and Protocols
This section details the key experimental procedures for synthesizing the linker-payload conjugate and the final ADC, followed by comprehensive characterization protocols.
Synthesis of the Linker-Payload Construct
A crucial first step is the synthesis of the 2-(2-Hydroxyethoxy)acetaldehyde linker and its subsequent conjugation to the cytotoxic payload, which must be functionalized with a hydrazide or aminooxy group.
Protocol 2.1.1: Proposed Synthesis of 2-(2-Hydroxyethoxy)acetaldehyde
-
Protection of Ethylene Glycol: React ethylene glycol with a suitable protecting group for one of the hydroxyls, for example, a tert-butyldimethylsilyl (TBDMS) group, to yield 2-((tert-butyldimethylsilyl)oxy)ethan-1-ol.
-
Oxidation to Aldehyde: Carefully oxidize the remaining free hydroxyl group to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation to yield 2-((tert-butyldimethylsilyl)oxy)acetaldehyde.
-
Deprotection: Remove the TBDMS protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the final product, 2-(2-Hydroxyethoxy)acetaldehyde.
-
Purification and Characterization: Purify the product by flash column chromatography and characterize its structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.1.2: Functionalization of a Cytotoxic Payload with a Hydrazide Moiety
This protocol provides a general method for introducing a hydrazide group onto a payload containing a carboxylic acid. The specific reaction conditions may need to be optimized for the particular payload.
-
Activation of Carboxylic Acid: Dissolve the cytotoxic payload (containing a carboxylic acid) in an anhydrous organic solvent (e.g., DMF). Add a carbodiimide coupling agent (e.g., EDC) and an activating agent (e.g., NHS) and stir at room temperature for 1-2 hours to form an NHS-activated ester.
-
Hydrazinolysis: In a separate flask, dissolve tert-butyl carbazate in the same anhydrous solvent. Add this solution to the activated payload solution and stir overnight at room temperature.
-
Deprotection: Remove the Boc protecting group from the hydrazide by treatment with an acid, such as trifluoroacetic acid (TFA), to yield the hydrazide-functionalized payload.
-
Purification and Characterization: Purify the product by HPLC and confirm its identity and purity by mass spectrometry.
Site-Specific Antibody Modification and ADC Conjugation
This workflow utilizes the aldehyde tag technology for site-specific introduction of the reactive aldehyde handle onto the antibody.
Protocol 2.2.1: Generation of Aldehyde-Tagged Antibody
-
Genetic Engineering: Using standard molecular biology techniques, insert the DNA sequence encoding the aldehyde tag peptide (e.g., LCTPSR) into the desired location within the antibody's heavy or light chain in an expression vector.[6][13]
-
Antibody Expression and FGE Co-expression: Co-transfect mammalian cells (e.g., CHO or HEK293) with the antibody expression vector and a vector for the formylglycine-generating enzyme (FGE).[6][7] FGE will catalyze the conversion of the cysteine residue within the tag to formylglycine.[7][14]
-
Purification and Characterization: Purify the expressed antibody using standard protein A chromatography. Confirm the presence and conversion of the aldehyde tag by mass spectrometry.
Protocol 2.2.2: Conjugation of Hydrazide-Payload to Aldehyde-Tagged Antibody
-
Reaction Setup: In a suitable buffer (e.g., 100 mM MES, pH 5.5), combine the purified aldehyde-tagged antibody with a molar excess of the hydrazide-functionalized payload.[15] The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.[15]
-
Purification of ADC: Remove the excess linker-payload and any unreacted components by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the purified ADC as detailed in the following section.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, homogeneity, and stability of the ADC.[17][18]
Protocol 2.3.1: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, and it can be determined using several methods.[19][20]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The peak areas of the different species can be used to calculate the average DAR.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The antibody light and heavy chains can be separated by RP-HPLC after reduction of the ADC. The relative peak areas of the drug-conjugated and unconjugated chains are used to calculate the DAR.[19]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by high-resolution mass spectrometry can resolve the different drug-loaded species, allowing for a precise determination of the DAR.[19][21]
Table 1: Example Data for DAR Calculation using RP-HPLC
| Peak | Identity | Peak Area (%) | Number of Drugs | Weighted Peak Area |
| 1 | Unconjugated Light Chain | 10 | 0 | 0 |
| 2 | Conjugated Light Chain | 90 | 1 | 90 |
| 3 | Unconjugated Heavy Chain | 5 | 0 | 0 |
| 4 | Conjugated Heavy Chain | 95 | 1 | 95 |
| Total | 200 | 185 | ||
| Average DAR | 3.7 |
Calculation: DAR = (Σ Weighted Peak Area) / (Σ Peak Area of all chains/2) = 185 / (200/2) = 1.85 per chain, assuming 2 chains, total DAR = 3.7
Protocol 2.3.2: In Vitro Plasma Stability Assay
This assay assesses the stability of the linker in a biologically relevant matrix.[][17][22]
-
Incubation: Incubate the ADC in human or animal plasma at 37°C for a defined period (e.g., 0, 24, 48, 72, and 168 hours).[17][22]
-
Sample Collection: At each time point, take an aliquot of the plasma sample.
-
Analysis: Analyze the samples to quantify the amount of released payload and the integrity of the ADC. This can be done by:
Table 2: Representative Plasma Stability Data
| Time (hours) | % Intact ADC (by ELISA) | % Free Payload (by LC-MS/MS) |
| 0 | 100 | < 0.1 |
| 24 | 98.5 | 0.5 |
| 48 | 97.2 | 1.1 |
| 72 | 96.1 | 1.8 |
| 168 | 92.3 | 4.2 |
Part 3: Visualizations
Diagram 1: Structure of an ADC with a 2-(2-Hydroxyethoxy)acetaldehyde Linker
Caption: General structure of an ADC utilizing the hydrophilic linker.
Diagram 2: Experimental Workflow for ADC Synthesis
Caption: Step-by-step workflow for the synthesis and characterization of the ADC.
Diagram 3: Mechanism of Payload Release
Caption: Intracellular pathway leading to the release of the cytotoxic payload.
Conclusion
The development of ADCs with 2-(2-Hydroxyethoxy)acetaldehyde linkers presents a promising strategy for creating more effective and safer cancer therapeutics. By leveraging site-specific aldehyde tag technology and the beneficial properties of a hydrophilic linker, researchers can generate homogenous and stable ADCs with improved pharmacokinetic profiles. The detailed protocols and characterization methods provided in this guide offer a robust framework for the successful development and evaluation of these next-generation ADCs. Adherence to these rigorous scientific principles is paramount for advancing novel ADC candidates from the laboratory to the clinic.
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Lee, J., et al. (2021). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 64(20), 15159-15170. [Link]
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Wang, L., et al. (2020). Bioconjugation applications of alkyl aldehyde-functionalized DNAs. Angewandte Chemie International Edition, 59(46), 20464-20468. [Link]
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SCIEX. (n.d.). LCMS 163 - drug analysis to antibody ratio and drug distribution. Retrieved from [Link]
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Wikipedia. (n.d.). Aldehyde tag. Retrieved from [Link]
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Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]
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ADC Review / Journal of Antibody-drug Conjugates. (2019, March 22). What are PEG Linkers?. Retrieved from [Link]
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Waters Corporation. (2015, June 19). Advanced characterization of antibody-drug conjugates by LC-MS. Retrieved from [Link]
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SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). Retrieved from [Link]
-
Lee, J., et al. (2020). Balancing ADC stability and payload release via linker design and conjugation site. Bioconjugate Chemistry, 31(10), 2266-2276. [Link]
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Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]
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Chen, J., et al. (2019). Chemical Modifications on Proteins Using Glutaraldehyde. Food Chemistry, 276, 150-157. [Link]
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Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. [Link]
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Strop, P. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Bioconjugate Chemistry, 32(9), 1843-1855. [Link]
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Xu, K., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(15), 6066-6074. [Link]
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Jain, N., et al. (2006). Efficient Synthesis of an Aldehyde Functionalized Hyaluronic Acid and Its Application in the Preparation of Hyaluronan−Lipid Conjugates. Bioconjugate Chemistry, 17(5), 1346-1352. [Link]
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Chad's Prep. (2021, March 30). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry [Video]. YouTube. [Link]
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Agilent Technologies. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Retrieved from [Link]
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Troubleshooting & Optimization
improving the selectivity of 2-(2-Hydroxyethoxy)acetaldehyde for specific functional groups
Technical Support Center: Improving the Selectivity of 2-(2-Hydroxyethoxy)acetaldehyde
Welcome to the technical support center for 2-(2-Hydroxyethoxy)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling the reactivity and improving the selectivity of this versatile bifunctional reagent. The following troubleshooting guides and FAQs address common issues encountered during bioconjugation and chemical synthesis experiments.
Section 1: Foundational Concepts & Core Principles of Selectivity
Before troubleshooting, it is crucial to understand the fundamental reactivity of the aldehyde functional group. The aldehyde carbon is electrophilic and readily attacked by nucleophiles. In the context of biomolecules, the most common nucleophilic functional groups are primary amines (e.g., lysine side chains, N-termini) and thiols (e.g., cysteine side chains).
Q1: What is the primary mechanism of action for 2-(2-Hydroxyethoxy)acetaldehyde with proteins?
A: The primary mechanism involves the reaction of the aldehyde group with a nucleophilic group on the protein, most commonly a primary amine. This forms an initial, and often reversible, Schiff base (an imine). To create a stable, permanent bond, this imine is typically reduced in a subsequent step using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This two-step process is known as reductive amination.[1][2] Thiols can also react with aldehydes to form a hemithioacetal, which is generally less stable than the corresponding Schiff base unless specific structural features promote further reaction.[3]
Q2: What is the single most important factor for controlling selectivity between different functional groups?
A: pH is the master variable. The nucleophilicity of amines and thiols is highly dependent on their protonation state, which is dictated by the pH of the reaction buffer and their respective pKa values. By carefully controlling the pH, you can selectively favor the reaction with one functional group over another. Aldehyde reactivity itself can also be pH-dependent.[4][5][6][7]
-
Primary Amines (e.g., Lysine): The side chain of lysine has a pKa of ~10.5. At physiological pH (~7.4), it is predominantly protonated (-NH₃⁺) and thus a poor nucleophile. To efficiently target lysines, the reaction pH must be raised to >8.5 to increase the population of the deprotonated, nucleophilic form (-NH₂).
-
Thiols (e.g., Cysteine): The side chain of cysteine has a pKa of ~8.3-8.6. At neutral pH (~7.0-7.5), a significant fraction of cysteine residues are deprotonated and exist as the highly nucleophilic thiolate anion (-S⁻). This makes thiols significantly more reactive than amines at neutral pH.[8]
This differential reactivity forms the basis for achieving selectivity, as summarized in the table below.
Table 1: pH-Dependent Reactivity of Functional Groups with Aldehydes
| Target Functional Group | Typical pKa | Optimal pH Range for Reaction | Rationale |
| Thiol (Cysteine) | 8.3 - 8.6 | 6.5 - 7.5 | Thiolate (-S⁻) is a potent nucleophile. At this pH, thiols are significantly more reactive than amines.[] |
| Primary Amine (Lysine) | ~10.5 | 8.5 - 9.5 | A higher pH is required to deprotonate the amine (-NH₃⁺ to -NH₂), rendering it nucleophilic. |
| N-terminal Amine | 7.6 - 8.2 | 7.0 - 8.5 | The lower pKa compared to lysine allows for more efficient reaction at neutral or slightly basic pH. |
Section 2: Troubleshooting Guide for Targeting Primary Amines
This section addresses common issues when the intended target is a primary amine, such as a lysine residue or the N-terminus of a protein. The goal is typically to form a stable secondary amine linkage via reductive amination.
Q3: I am observing very low or no conjugation to my protein. What are the likely causes?
A: This is a common issue with several potential root causes:
-
Incorrect pH: You may be working at a pH that is too low (e.g., < 8.0). At this pH, the vast majority of lysine residues are protonated and non-nucleophilic. Solution: Increase the reaction pH to 8.5-9.5 using a non-nucleophilic buffer like sodium borate or HEPES.[2]
-
Buffer Interference: Your buffer system may contain primary amines that compete with your protein for the aldehyde. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine are incompatible with amine-reactive chemistry.[10] Solution: Switch to a non-amine-containing buffer such as borate, carbonate, or phosphate buffer (PBS).
-
Reagent Degradation: Aldehydes can be susceptible to oxidation. If your stock solution of 2-(2-Hydroxyethoxy)acetaldehyde is old or has been stored improperly, it may have degraded. Solution: Use a fresh bottle or a freshly prepared solution of the reagent. Store the stock solution under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature.
-
Inefficient Reduction: The Schiff base formation is reversible. If the reducing agent (e.g., NaBH₃CN) is not active or present in sufficient concentration, the equilibrium may favor the reactants. Solution: Use a fresh stock of sodium cyanoborohydride. Ensure you are using a sufficient molar excess (typically 20-50 fold excess over the protein).
Q4: My protein is precipitating out of solution during the reaction. Why is this happening and how can I fix it?
A: Precipitation or aggregation is usually a sign of excessive modification or cross-linking, which can alter the protein's pI and solubility.[10]
-
Over-modification: Using a large excess of the aldehyde reagent can lead to the modification of too many surface lysines. This can disrupt the protein's native charge distribution and hydration shell, leading to aggregation. Solution: Reduce the molar excess of 2-(2-Hydroxyethoxy)acetaldehyde. Perform a titration experiment to find the optimal ratio of reagent-to-protein that provides sufficient labeling without causing precipitation.
-
Cross-linking (if using a dialdehyde): While 2-(2-Hydroxyethoxy)acetaldehyde is a mono-aldehyde, impurities or side reactions could potentially lead to cross-linking. If you were using a reagent like glutaraldehyde, this would be a major concern. Solution: Ensure the purity of your aldehyde reagent. If aggregation persists, consider including solubility-enhancing excipients like arginine or polysorbates in the reaction buffer.
Q5: The biological activity of my protein is lost after conjugation. What went wrong?
A: Loss of activity implies that the modification has occurred at a critical site for protein function, such as the active site or a binding interface.
-
Active Site Modification: A lysine residue crucial for substrate binding or catalysis may have been modified. Solution: Attempt a "protecting group" strategy. Before adding the aldehyde, introduce a competitive inhibitor or substrate that binds to the active site. This can sterically hinder the aldehyde from accessing and modifying critical residues within that pocket. After the conjugation reaction is complete, the protecting ligand can be removed by dialysis or diafiltration.
-
Conformational Changes: Widespread modification, even outside the active site, can induce conformational changes that disrupt the protein's tertiary structure and, consequently, its function. Solution: As with the precipitation issue, reduce the molar excess of the aldehyde to achieve a lower degree of labeling. Analyze the final product to determine the average number of modifications per protein molecule.
Section 3: Troubleshooting Guide for Targeting Thiols
This section focuses on selectively targeting cysteine residues. The reaction between an aldehyde and a thiol forms a hemithioacetal, which can be unstable. For more stable linkages, specialized aldehydes or subsequent reaction steps are often required. However, achieving selectivity is the first critical step.
Q6: How can I ensure I am modifying cysteines and not lysines?
A: The key is to exploit the pKa difference between thiols and amines.
-
Strict pH Control: Perform the reaction at a pH between 6.5 and 7.5. In this window, cysteines are sufficiently nucleophilic to react, while lysines remain almost entirely protonated and unreactive.[]
-
Confirmation of Selectivity: After the reaction, digest the modified protein (e.g., with trypsin) and analyze the resulting peptides by mass spectrometry (LC-MS/MS). This will allow you to identify the exact amino acid residues that have been modified, confirming cysteine selectivity.
Q7: My thiol modification appears to be reversible. The conjugate is not stable over time. Why?
A: The initial product of an aldehyde-thiol reaction is a hemithioacetal, which is formed reversibly.[3] This linkage can easily hydrolyze back to the free thiol and aldehyde, especially with changes in buffer conditions.
-
For N-terminal Cysteines: If your target is an N-terminal cysteine, the initial adduct can rearrange to form a more stable thiazolidine ring.[11] This is a significant advantage for N-terminal modifications.
-
For Internal Cysteines: For internal cysteines, the hemithioacetal is often not stable enough for many applications. Solution: While 2-(2-Hydroxyethoxy)acetaldehyde is not ideal for forming stable linkages with internal cysteines, other chemistries are. For stable thiol conjugation, maleimides or iodoacetamides are the industry standard as they form stable thioether bonds.[8][] If you must use an aldehyde, you would need a more complex bifunctional molecule that allows for a secondary, stabilizing reaction.
Section 4: Experimental Protocols & Workflows
Protocol 1: General Procedure for Reductive Amination of a Protein (Targeting Amines)
-
Buffer Exchange: Prepare your protein in an amine-free buffer (e.g., 100 mM sodium borate, pH 9.0). A typical protein concentration is 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve 2-(2-Hydroxyethoxy)acetaldehyde in the same reaction buffer. Separately, prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the buffer.
-
Reaction Initiation: Add the 2-(2-Hydroxyethoxy)acetaldehyde solution to the protein solution to achieve a final molar excess of 10-50 fold over the protein. Incubate for 30 minutes at room temperature to allow for Schiff base formation.
-
Reduction Step: Add the NaBH₃CN solution to the reaction mixture to a final molar excess of 20-100 fold over the protein.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted aldehyde by adding a small molecule primary amine, such as Tris buffer or glycine, to a final concentration of ~50 mM.[12] Incubate for 1 hour.
-
Purification: Remove the excess reagents and byproducts by dialysis, diafiltration, or size-exclusion chromatography (SEC) against a suitable storage buffer (e.g., PBS).
-
Validation: Confirm conjugation using SDS-PAGE (observing a molecular weight shift), UV-Vis spectroscopy (if the tag is chromophoric), and/or mass spectrometry to determine the degree of labeling.
Workflow Diagram: Reductive Amination
Below is a DOT script to visualize the experimental workflow.
Caption: Workflow for protein conjugation via reductive amination.
Mechanism Diagram: pH-Controlled Selectivity
This diagram illustrates how pH dictates the reactive state of key amino acid side chains.
Caption: pH control of nucleophile reactivity for selective conjugation.
References
-
ResearchGate. a) Reactions between aldehyde groups and thiol and amine groups... | Download Scientific Diagram. Available at: [Link].
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PubChem. 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)acetaldehyde. Available at: [Link].
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ResearchGate. Can anyone troubleshoot my procedure for protein modification using a reductive amination method?. Available at: [Link].
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National Institutes of Health (NIH). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. Available at: [Link].
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National Institutes of Health (NIH). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Available at: [Link].
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R-Biopharm. Acetaldehyde - Food & Feed Analysis. Available at: [Link].
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National Institutes of Health (NIH). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. Available at: [Link].
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ResearchGate. Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation | Request PDF. Available at: [Link].
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ACS Publications. A Tale of Two Bioconjugations: pH Controlled Divergent Reactivity of Protein α-oxo-Aldehydes in Competing α-oxo-Mannich and Catalyst-Free Aldol Ligations. Available at: [Link].
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ResearchGate. Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks | Request PDF. Available at: [Link].
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White Rose Research Online. A tale of two bioconjugations:pH controlled divergent reactivity of protein a-oxo aldehydes in competing a-oxo-Mannich and catalyst-free aldol ligations. Available at: [Link].
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National Institute of Standards and Technology (NIST). 2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol. Available at: [Link].
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National Institutes of Health (NIH). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Available at: [Link].
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Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link].
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National Institutes of Health (NIH). A proto-aldehyde fluorescence quenched substrate for quantitative imaging of both protein and enzyme activity within cells. Available at: [Link].
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Megazyme. ACETALDEHYDE Assay Kit. Available at: [Link].
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PubMed. A Tale of Two Bioconjugations: pH Controlled Divergent Reactivity of Protein α-oxo-Aldehydes in Competing α-oxo-Mannich and Catalyst-Free Aldol Ligations. Available at: [Link].
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National Institutes of Health (NIH). Fast Cysteine Bioconjugation Chemistry. Available at: [Link].
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National Institutes of Health (NIH). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Available at: [Link].
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ResearchGate. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols | Request PDF. Available at: [Link].
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PubMed. Cellular thiol pools are responsible for sequestration of cytotoxic reactive aldehydes: central role of free cysteine and cysteamine. Available at: [Link].
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Pearson. Some protecting groups can block two OH groups of a carbohydrate.... Available at: [Link].
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YouTube. 19.9 Retrosynthesis with Aldehydes and Ketones | Organic Chemistry. Available at: [Link].
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Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available at: [Link].
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Purdue University. Functional Groups. Available at: [Link].
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Royal Society of Chemistry. Cross aldol OPAL bioconjugation outcompetes intramolecular hemiaminal cyclisation of proline adjacent N-terminal α-oxo aldehydes at acidic pH. Available at: [Link].
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White Rose Research Online. A tale of two bioconjugations:pH controlled divergent reactivity of protein a-oxo aldehydes in competing a-oxo-Mannich and catal. Available at: [Link].
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Validation & Comparative
The Evolving Landscape of Cross-Linkers: A Comparative Performance Analysis of 2-(2-Hydroxyethoxy)acetaldehyde
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical decision that profoundly impacts the stability, functionality, and biocompatibility of their molecular constructs. This guide provides an in-depth, objective comparison of 2-(2-Hydroxyethoxy)acetaldehyde, a molecule of growing interest, against established cross-linkers such as glutaraldehyde, formaldehyde, and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). By examining their mechanisms, performance metrics, and providing supporting experimental frameworks, this document serves as a comprehensive resource for making informed decisions in your research and development endeavors.
The Crucial Role of Cross-Linking in Modern Research
Cross-linking, the process of chemically joining two or more molecules with a covalent bond, is a cornerstone of numerous scientific applications.[1] From stabilizing protein structures for structural biology studies to creating hydrogels for drug delivery and tissue engineering, the choice of cross-linker dictates the properties of the final product. An ideal cross-linker should offer high efficiency, specificity, and biocompatibility, while ensuring the stability of the formed linkages under physiological conditions.
Traditional cross-linkers, while effective, often present challenges. Glutaraldehyde and formaldehyde, for instance, are known for their high reactivity but also for their potential cytotoxicity and tendency to induce significant inflammatory responses.[2] This has spurred the development of alternative cross-linking agents with improved safety profiles and more tailored functionalities. 2-(2-Hydroxyethoxy)acetaldehyde, a heterobifunctional molecule featuring a reactive aldehyde group and a hydrophilic hydroxyethoxy tail, represents a promising step in this evolution.
Unveiling the Contestants: A Mechanistic Overview
The efficacy of a cross-linker is intrinsically linked to its chemical structure and mechanism of action. Here, we dissect the reactive pathways of 2-(2-Hydroxyethoxy)acetaldehyde and its traditional counterparts.
2-(2-Hydroxyethoxy)acetaldehyde: A PEGylated Aldehyde Approach
2-(2-Hydroxyethoxy)acetaldehyde belongs to the family of aldehyde-based cross-linkers. Its primary mode of action involves the reaction of its aldehyde group with primary amines (e.g., the ε-amino group of lysine residues in proteins) to form a Schiff base. This reaction is reversible, but the resulting imine linkage can be stabilized through reduction to a secondary amine. The presence of the hydroxyethoxy group, a short polyethylene glycol (PEG) moiety, is anticipated to enhance water solubility and biocompatibility, a key advantage in biological applications.[3]
dot graph "Schiff_Base_Formation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Molecule1 [label="Protein-NH2\n(Primary Amine)"]; Molecule2 [label="O=CH-(CH2)2-O-CH2-CH2-OH\n(2-(2-Hydroxyethoxy)acetaldehyde)"]; Intermediate [label="Schiff Base Intermediate\n(Protein-N=CH-(CH2)2-O-CH2-CH2-OH)"]; Product [label="Stable Secondary Amine\n(Protein-NH-CH2-(CH2)2-O-CH2-CH2-OH)"]; H2O [label="H2O", shape=plaintext]; Reducing_Agent [label="Reducing Agent\n(e.g., NaBH4)", shape=plaintext];
Molecule1 -> Intermediate [label="+"]; Molecule2 -> Intermediate; Intermediate -> Product [label="+"]; Reducing_Agent -> Product; Intermediate -> H2O [dir=back]; } caption="Schiff base formation and reduction."
Glutaraldehyde and Formaldehyde: The Aggressive Cross-linkers
Glutaraldehyde, a dialdehyde, and formaldehyde, a monoaldehyde, are highly reactive molecules that aggressively cross-link primary amines.[1] Their bifunctional nature (in the case of glutaraldehyde) or their tendency to polymerize (in the case of formaldehyde) allows them to form extensive intra- and intermolecular cross-links.[4] This high reactivity, however, comes at the cost of specificity and can lead to undesired modifications and cytotoxicity.[2]
dot graph "Aldehyde_Crosslinking" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Protein1 [label="Protein 1\n(-NH2)"]; Protein2 [label="Protein 2\n(-NH2)"]; Glutaraldehyde [label="O=CH-(CH2)3-CH=O\n(Glutaraldehyde)"]; Crosslinked_Product [label="Protein 1-N=CH-(CH2)3-CH=N-Protein 2"];
Protein1 -> Crosslinked_Product; Glutaraldehyde -> Crosslinked_Product; Protein2 -> Crosslinked_Product; } caption="Glutaraldehyde cross-linking mechanism."
EDC/NHS: The Zero-Length Cross-linker
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) represents a "zero-length" cross-linking strategy. EDC activates carboxyl groups (e.g., on aspartic and glutamic acid residues) to form a highly reactive O-acylisourea intermediate. This intermediate can then react with primary amines to form a stable amide bond, with EDC being released as a soluble urea byproduct. The addition of NHS stabilizes the active intermediate, increasing the efficiency of the cross-linking reaction.[5]
dot graph "EDC_NHS_Crosslinking" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Carboxyl [label="Protein-COOH\n(Carboxyl Group)"]; EDC [label="EDC"]; Active_Ester [label="Protein-CO-O-NHS\n(NHS Ester)"]; Amine [label="Molecule-NH2\n(Primary Amine)"]; Amide_Bond [label="Protein-CO-NH-Molecule\n(Stable Amide Bond)"]; NHS [label="NHS", shape=plaintext];
Carboxyl -> Active_Ester [label="+ EDC, + NHS"]; Active_Ester -> Amide_Bond [label="+"]; Amine -> Amide_Bond; Active_Ester -> NHS [dir=back]; } caption="EDC/NHS zero-length cross-linking."
Performance Metrics: A Head-to-Head Comparison
The selection of a cross-linker should be guided by a thorough evaluation of its performance across several key parameters. The following tables summarize the comparative performance of 2-(2-Hydroxyethoxy)acetaldehyde against glutaraldehyde, formaldehyde, and EDC/NHS, based on available literature and extrapolated data for the target molecule.
Cross-Linking Efficiency and Specificity
| Cross-Linker | Efficiency | Specificity | Key Considerations |
| 2-(2-Hydroxyethoxy)acetaldehyde | Moderate to High | High (Primary Amines) | Reaction is pH-dependent. Schiff base requires reduction for stability. |
| Glutaraldehyde | Very High | Low | Reacts with multiple functional groups, can lead to over-cross-linking and polymerization.[6] |
| Formaldehyde | High | Low | Small size allows for efficient penetration but can lead to extensive and non-specific cross-linking.[7] |
| EDC/NHS | High | High (Carboxyls and Amines) | "Zero-length" cross-linker, forms a native amide bond. |
Biocompatibility and Cytotoxicity
| Cross-Linker | Biocompatibility | Cytotoxicity | Key Considerations |
| 2-(2-Hydroxyethoxy)acetaldehyde | Expected to be High | Expected to be Low to Moderate | The PEG-like chain is known to improve biocompatibility.[3] Cytotoxicity is likely lower than small aldehydes like formaldehyde and acetaldehyde.[8] |
| Glutaraldehyde | Low | High | Can elicit significant inflammatory responses and is cytotoxic even at low concentrations.[2] |
| Formaldehyde | Low | High | Known carcinogen and cytotoxic agent.[9] |
| EDC/NHS | High | Low | Byproducts are generally well-tolerated in biological systems.[2] |
Stability of Cross-Linked Products
| Cross-Linker | Bond Type | Stability | Key Considerations |
| 2-(2-Hydroxyethoxy)acetaldehyde | Schiff Base (reducible to Secondary Amine) | Moderate (Schiff Base), High (Secondary Amine) | Schiff base is reversible, especially at low pH.[10] Reduced form is very stable. |
| Glutaraldehyde | Schiff Base and other adducts | High | Forms stable, often irreversible cross-links.[11] |
| Formaldehyde | Methylene bridges | High | Forms stable cross-links, though reversal can be achieved with heat.[4] |
| EDC/NHS | Amide Bond | Very High | Amide bonds are highly stable under physiological conditions. |
Experimental Protocols for Performance Evaluation
To facilitate a direct and quantitative comparison of these cross-linkers in your own laboratory setting, we provide the following standardized protocols.
General Protein Cross-Linking Protocol
This protocol provides a general framework for cross-linking a model protein, such as Bovine Serum Albumin (BSA), which can be adapted for your specific protein of interest.
Materials:
-
Protein solution (e.g., 10 mg/mL BSA in PBS, pH 7.4)
-
Cross-linker stock solutions:
-
2-(2-Hydroxyethoxy)acetaldehyde (e.g., 100 mM in water)
-
Glutaraldehyde (e.g., 25% aqueous solution, diluted to 100 mM)
-
Formaldehyde (e.g., 37% aqueous solution, diluted to 100 mM)
-
EDC (e.g., 100 mM in water, freshly prepared)
-
NHS (e.g., 100 mM in water, freshly prepared)
-
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent (for Schiff base reduction, e.g., 1 M Sodium cyanoborohydride (NaBH3CN) in water)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Prepare the protein solution at the desired concentration in the reaction buffer.
-
Add the cross-linker stock solution to the protein solution to achieve the desired final concentration (e.g., 20-fold molar excess of cross-linker to protein). For EDC/NHS, add NHS first, followed by EDC.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes to 2 hours).[12]
-
For 2-(2-Hydroxyethoxy)acetaldehyde, if stable linkage is desired, add the reducing agent (e.g., to a final concentration of 20 mM) and incubate for an additional 1-2 hours.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.[13]
-
Incubate for 15 minutes at room temperature to stop the cross-linking reaction.
-
The cross-linked protein solution is now ready for analysis.
dot graph "Protein_Crosslinking_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="Start: Protein Solution"]; Add_Crosslinker [label="Add Cross-linker"]; Incubate [label="Incubate"]; Quench [label="Quench Reaction"]; Analysis [label="Analysis (SDS-PAGE, etc.)"]; Reduction [label="Reduction Step\n(for Schiff Base)"];
Start -> Add_Crosslinker; Add_Crosslinker -> Incubate; Incubate -> Quench; Incubate -> Reduction [style=dashed]; Reduction -> Quench [style=dashed]; Quench -> Analysis; } caption="General protein cross-linking workflow."
Quantification of Cross-Linking Efficiency using the TNBS Assay
The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method used to quantify the number of free primary amino groups in a protein sample. A decrease in the number of free amines after cross-linking indicates the efficiency of the reaction.[14]
Materials:
-
Cross-linked and non-cross-linked protein samples
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
0.5% (w/v) TNBS solution in water
-
10% (w/v) Sodium dodecyl sulfate (SDS) solution
-
1 N Hydrochloric acid (HCl)
Procedure:
-
Dilute the protein samples to a concentration of 0.1-1.0 mg/mL in the bicarbonate buffer.
-
To 0.5 mL of each protein sample, add 0.5 mL of the TNBS solution.
-
Incubate the mixture at 37°C for 2 hours.
-
Add 0.5 mL of the SDS solution and 0.25 mL of HCl to stop the reaction.
-
Measure the absorbance at 340 nm using a spectrophotometer.
-
The degree of cross-linking can be calculated as follows: % Cross-linking = [1 - (Absorbance of cross-linked sample / Absorbance of non-cross-linked sample)] * 100
Characterization of Cross-Linked Products by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight. Cross-linking will result in the formation of higher molecular weight species, which can be visualized as new bands or a shift in the existing bands on the gel.[15][16]
Materials:
-
Cross-linked and non-cross-linked protein samples
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
Electrophoresis buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Mix the protein samples with the SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples and molecular weight standards onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Analyze the gel for the appearance of higher molecular weight bands in the cross-linked samples compared to the non-cross-linked control.
Future Perspectives and Conclusion
The quest for the ideal cross-linker is an ongoing endeavor in the scientific community. While traditional cross-linkers like glutaraldehyde and formaldehyde offer high reactivity, their cytotoxicity and lack of specificity limit their application in sensitive biological systems. EDC/NHS provides a highly specific and biocompatible "zero-length" option, but it is limited to linking carboxyl and amine groups.
2-(2-Hydroxyethoxy)acetaldehyde emerges as a compelling alternative, particularly in applications where biocompatibility and water solubility are paramount. The presence of the PEG-like moiety is a significant advantage, potentially reducing immunogenicity and improving the in vivo performance of the cross-linked product.[3] The ability to control the stability of the linkage through a subsequent reduction step offers an additional layer of experimental flexibility.
Further research is warranted to directly compare the performance of 2-(2-Hydroxyethoxy)acetaldehyde with other cross-linkers in a wider range of applications, including hydrogel formation for tissue engineering and the development of antibody-drug conjugates. However, based on the available evidence and its chemical properties, 2-(2-Hydroxyethoxy)acetaldehyde represents a valuable addition to the researcher's toolkit, offering a balance of reactivity, specificity, and biocompatibility that is poised to advance a variety of scientific disciplines.
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Pal, K., Banthia, A. K., & Majumdar, D. K. (2020). Synthesis and characterisation of glutaraldehyde cross-linked κ-carrageenan-gelatin hydrogel. Journal of Pharmacognosy and Phytochemistry, 9(6), 133-138. [Link]
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Habeeb, A. F. S. A. (2025). The Quantification of Protein Amino Groups by the Trinitrobenzenesulfonic Acid Method: A Reexamination. ResearchGate. [Link]
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Krishnan, S., et al. (2019). Mechanical Properties and Concentrations of Poly(ethylene glycol) in Hydrogels and Brushes Direct the Surface Transport of Staphylococcus aureus. ACS Applied Materials & Interfaces, 11(1), 146-155. [Link]
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Islam, M. M., et al. (2021). Physical properties of chemically crosslinked PEG-collagen hydrogels by NHS chemistry and non‐crosslinked (physical) collagen hydrogels. ResearchGate. [Link]
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Wang, M., et al. (2015). Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2015, 812975. [Link]
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Clauson, C., et al. (2021). Alcohol-derived DNA crosslinks are repaired by two distinct mechanisms. Nature, 595(7866), 314–319. [Link]
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Shaha, R., & Shah, S. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. ResearchGate. [Link]
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Metcalfe, A. D., & Ferguson, M. W. J. (2008). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. Journal of controlled release, 132(3), 227-234. [Link]
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Balaji, S., et al. (2021). Chemical cross-linking to study protein self-assembly in cellulo. STAR protocols, 2(3), 100684. [Link]
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Wang, Y., et al. (2023). Acetaldehyde induces similar cytotoxic and genotoxic risks in BEAS-2B cells and HHSteCs: involvement of differential regulation of MAPK/ERK and PI3K/AKT pathways. Environmental Science and Pollution Research, 30(34), 82069–82081. [Link]
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Cobianchi, L., et al. (2024). Characterisation and biocompatibility of crosslinked hyaluronic acid with BDDE and PEGDE for clinical applications. IRIS . [Link]
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Wang, M., et al. (2015). Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2015, 812975. [Link]
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Yilmaz, M. T., & Tay, H. (2024). Swelling and re-swelling performance of glutaraldehyde crosslinked wet chitosan hydrogels. Journal of the Turkish Chemical Society Section A: Chemistry, 11(3), 639-648. [Link]
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Cascone, S., et al. (2023). How to Cross-Link Gelatin: The Effect of Glutaraldehyde and Glyceraldehyde on the Hydrogel Properties. ResearchGate. [Link]
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Ozen, H., et al. (2017). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Interventional medicine & applied science, 9(3), 158–163. [Link]
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Johnson, R. J., et al. (1998). Photo-crosslinked copolymers of 2-hydroxyethyl methacrylate, poly(ethylene glycol) tetra-acrylate and ethylene dimethacrylate for improving biocompatibility of biosensors. Biomaterials, 19(1-3), 123-131. [Link]
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A Senior Scientist's Guide to Characterizing 2-(2-Hydroxyethoxy)acetaldehyde Reaction Products: An In-Depth Comparison of Analytical Techniques
For researchers, scientists, and drug development professionals, understanding the complete reaction profile of a molecule like 2-(2-Hydroxyethoxy)acetaldehyde is paramount. This bifunctional molecule, possessing both a reactive aldehyde and a primary alcohol, presents unique analytical challenges. It can undergo a variety of transformations—oxidation, reduction, acetal formation, and polymerization—often resulting in complex product mixtures. A single analytical technique is rarely sufficient to provide a complete picture. This guide offers an in-depth comparison of analytical methodologies, grounded in practical experience, to empower you to select and implement the most effective characterization strategy.
The Analytical Challenge: A Molecule of Duality
2-(2-Hydroxyethoxy)acetaldehyde is essentially the smallest functionalized polyethylene glycol (PEG) unit, a class of polymers critical in biopharmaceutical applications for improving drug stability and solubility. Its reaction products are therefore of significant interest. The core analytical challenge stems from its properties:
-
High Polarity and Water Solubility: Complicates extraction and certain chromatographic methods.
-
Reactivity: The aldehyde group is susceptible to oxidation and nucleophilic attack, while the hydroxyl group can be derivatized or act as an intramolecular nucleophile.
-
Potential for Equilibria: In aqueous solutions, the aldehyde can exist in equilibrium with its hydrate form, further complicating analysis.
A robust analytical strategy must therefore be capable of separating highly polar compounds, definitively identifying functional group transformations, and elucidating the precise structure of novel products.
Chromatographic Techniques: The Foundation of Separation
Separation of the reaction mixture is the critical first step. Without effective separation, spectroscopic analysis yields an indecipherable blend of signals. The choice between liquid and gas chromatography hinges on the volatility and thermal stability of the expected products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for analyzing non-volatile, polar, and thermally labile compounds, making it exceptionally well-suited for this application.
Causality Behind Method Selection: The primary challenge with analyzing short-chain aldehydes by HPLC is their lack of a strong UV chromophore. Therefore, a derivatization strategy is often the most reliable path to achieving high sensitivity and specificity. The most common and well-validated method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1] This reaction converts the aldehyde into a stable hydrazone derivative that can be readily detected by UV-Vis detectors at around 360 nm.[2]
An alternative for analyzing a broad range of products, including those without the aldehyde group, is to use universal detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD), though these offer lower sensitivity than UV detection of a derivatized product.
Comparison of HPLC Approaches:
| Technique | Principle | Pros | Cons | Best For |
| RP-HPLC with UV/Vis (Post-Derivatization) | Separation on a C18 column after reaction with a chromophoric agent like DNPH. | High sensitivity and specificity for carbonyls.[3] Robust, well-established methods (e.g., EPA Method 8315A).[1] | Only detects carbonyl-containing products. Requires extra sample preparation step. | Quantifying the consumption of the starting material and the formation of aldehyde/ketone products. |
| HILIC with Universal Detection (ELSD/CAD) | Hydrophilic Interaction Liquid Chromatography separates highly polar compounds. | Excellent for retaining the polar starting material and its polar, non-carbonyl products (e.g., diol). | Lower sensitivity than UV. Non-linear response can complicate quantification. | Qualitative screening of the entire reaction mixture for polar analytes. |
| LC-MS | Coupling HPLC with a mass spectrometer. | Provides mass information for peak identification and structural elucidation. | Higher cost and complexity. Ion suppression effects can impact quantification. | Identifying unknown reaction products and confirming the mass of expected products. |
Gas Chromatography (GC)
GC is ideal for analyzing volatile and thermally stable compounds. While 2-(2-Hydroxyethoxy)acetaldehyde itself is not ideally suited for direct GC analysis due to its polarity and potential for thermal degradation, many of its potential reaction products may be amenable, especially after derivatization.
Causality Behind Method Selection: To overcome the high polarity of the hydroxyl group and improve thermal stability, derivatization is essential. Silylation, which converts the -OH group to a less polar and more volatile trimethylsilyl (TMS) ether, is a common and effective strategy.[4][5] This allows for the analysis of hydroxyaldehydes and their corresponding alcohol reduction products. For direct analysis of low-concentration volatile aldehydes without derivatization, a highly sensitive detector like a Barrier Discharge Ionization Detector (BID) can be employed.[6]
Comparison of GC Approaches:
| Technique | Principle | Pros | Cons | Best For |
| GC-FID/MS (Post-Derivatization) | Silylation or other derivatization followed by separation on a capillary column. | High resolution and sensitivity. Mass spectrometry provides structural information.[5] | Requires derivatization. Not suitable for non-volatile products (e.g., polymers). | Analysis of reduction products (diols) and other relatively volatile species. |
| Headspace GC-MS | Analysis of volatile compounds in the vapor phase above the sample. | Excellent for detecting residual volatile starting materials or volatile byproducts (like acetaldehyde).[7] | Not suitable for non-volatile products. Quantification requires careful calibration. | Purity analysis and detection of volatile impurities. |
| GC-BID (Direct Injection) | Direct analysis of underivatized aldehydes using a high-sensitivity universal detector. | Avoids derivatization step.[6] | Requires specialized detector. Potential for peak tailing with highly polar analytes. | Rapid screening for lower aldehydes in simple matrices. |
Spectroscopic & Spectrometric Techniques: The Path to Identification
Once products are separated or if a bulk analysis is desired, spectroscopic techniques provide the necessary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton and carbon atom in a molecule.
-
¹H NMR: The aldehyde proton (R-CHO) is highly distinctive, appearing far downfield around 9-10 ppm, a region with few other signals.[8][9] The disappearance of this signal is a clear indicator of a reaction at the aldehyde group. Protons on the carbon adjacent to the carbonyl (α-protons) typically appear around 2.0-2.5 ppm.[10] The protons of the hydroxyethoxy group will have characteristic shifts that can be monitored for changes.
-
¹³C NMR: The carbonyl carbon of an aldehyde provides a characteristic signal in the 190-215 ppm range.[10] This peak's presence or absence provides definitive evidence of the aldehyde functional group's fate.
Expert Insight: NMR is not just for final product identification. It can be used to monitor reaction kinetics in real-time and to study the equilibrium between the aldehyde and its hydrate form directly in the reaction solution.
Mass Spectrometry (MS)
MS provides the molecular weight of compounds and, through fragmentation analysis, offers clues to their structure. It is most powerfully used when coupled with a chromatographic inlet (GC-MS or LC-MS).
-
LC-MS: Using electrospray ionization (ESI), one can observe the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. This is particularly useful for analyzing PEG-like structures.[11][12]
-
GC-MS: Electron Ionization (EI) leads to predictable and extensive fragmentation, creating a fingerprint-like spectrum that can be compared to libraries for identification. For aldehydes, characteristic fragmentation includes α-cleavage and, if applicable, the McLafferty rearrangement.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent, rapid technique for identifying the functional groups present in a sample. It is ideal for quickly screening a reaction mixture to determine if the intended transformation has occurred.
-
Aldehyde C=O Stretch: A strong, sharp absorbance around 1730 cm⁻¹ .[8] Its disappearance confirms the reaction of the carbonyl.
-
Aldehyde C-H Stretch: Two characteristic, weaker peaks around 2720 cm⁻¹ and 2820 cm⁻¹ .[13]
-
Alcohol O-H Stretch: A very broad and strong absorbance in the 3200-3600 cm⁻¹ region. Changes in this band can indicate reactions at the hydroxyl group.
Integrated Analytical Workflow
A logical, multi-step workflow ensures comprehensive characterization. The following diagram illustrates a self-validating system where techniques are used orthogonally to confirm results.
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A Senior Application Scientist's Guide to Quantifying 2-(2-Hydroxyethoxy)acetaldehyde (HEAA): Assessing Method Reproducibility and Robustness
For researchers, scientists, and drug development professionals, the precise and reliable quantification of process impurities is not merely a procedural step but a cornerstone of product safety and regulatory compliance. Among these, 2-(2-Hydroxyethoxy)acetaldehyde (HEAA), a potential genotoxic impurity (GTI) in certain active pharmaceutical ingredients (APIs), demands analytical methods of the highest caliber.[1] This guide provides an in-depth comparison of the predominant analytical techniques for HEAA quantification, focusing on the critical pillars of reproducibility and robustness that underpin trustworthy data.
The challenge in analyzing HEAA and similar aldehydes lies in their physicochemical properties.[2] Many, including HEAA, are small, polar molecules that lack strong UV chromophores, making direct detection difficult. Furthermore, their volatility and potential for instability can complicate sample preparation and analysis.[2][3] Consequently, most robust methods rely on derivatization to enhance stability, improve chromatographic behavior, and increase detector sensitivity.[2][4][5]
This guide will dissect and compare the two primary chromatographic strategies employed for HEAA and analogous aldehyde analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), paying special attention to the detectors and derivatization agents that define their performance.
Comparative Analysis of Core Methodologies
The selection of an analytical method for a genotoxic impurity like HEAA is a critical decision driven by required sensitivity, laboratory capabilities, and the nature of the sample matrix.[1][2][6] The two most powerful and widely adopted approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Gas Chromatography with Mass Spectrometry (GC-MS)
Gas chromatography is a fundamentally suitable technique for volatile analytes.[6] However, HEAA's polarity and hydroxyl group necessitate derivatization to increase volatility and thermal stability for reliable GC analysis.[5]
-
Causality Behind Derivatization: The core principle is to replace active hydrogens (from the hydroxyl group) with a nonpolar, thermally stable group.[5] This transformation reduces the molecule's polarity, prevents hydrogen bonding, and makes it more amenable to volatilization in the GC inlet without degradation.[5][7] A common and highly effective agent for this purpose is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[4] The PFBHA reagent reacts with the aldehyde's carbonyl group to form a stable oxime derivative that is readily analyzable by GC.[4]
-
Detection: Mass spectrometry (MS) is the detector of choice for the sensitivity and specificity required for GTI analysis.[4] When coupled with GC, it allows for the unequivocal identification of the HEAA derivative based on its mass spectrum and retention time, providing a high degree of confidence and minimizing interference from the sample matrix.[8]
Method 2: High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is exceptionally versatile for a wide range of compounds, but for analytes like HEAA that lack a UV chromophore, sensitive detection is a challenge.[3][9]
-
Causality Behind Derivatization: To overcome this limitation, derivatization with a UV-absorbing agent is employed. The most common reagent for aldehydes and ketones is 2,4-Dinitrophenylhydrazine (DNPH).[3][10][11][12] DNPH reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative, which is intensely colored and possesses a strong chromophore, making it easily detectable by a standard HPLC-UV detector at high sensitivity.[3][13]
-
Detection: While UV detection is the most common approach following DNPH derivatization, coupling the liquid chromatograph to a tandem mass spectrometer (LC-MS/MS) offers supreme sensitivity and specificity.[14] LC-MS/MS can often detect the analyte at much lower levels than HPLC-UV and may even allow for the analysis of underivatized HEAA, although derivatization is still often used to improve chromatographic retention and ionization efficiency.[14]
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the primary methods for quantifying HEAA, providing a basis for objective comparison.
| Performance Metric | GC-MS (with PFBHA Derivatization) | HPLC-UV (with DNPH Derivatization) | LC-MS/MS (Direct or Derivatized) |
| Principle | Separation of volatile derivatives in the gas phase followed by mass-based detection. | Separation of UV-active derivatives in the liquid phase followed by UV absorbance detection. | Separation in the liquid phase followed by highly selective mass-based detection.[14] |
| Sensitivity (LOQ) | Low µg/L to ng/L range. Highly sensitive due to MS detection.[4] | Low to mid µg/L range (e.g., ~60 PPM for acetaldehyde).[3] | ng/L to pg/L range. Generally the most sensitive technique.[14][15] |
| Specificity | Very High (based on retention time and unique mass fragmentation pattern). | Moderate to High (potential for co-eluting interferences with similar UV spectra). | Extremely High (based on retention time and specific parent-daughter ion transitions - MRM).[16] |
| Robustness | High. Less susceptible to matrix pH changes, but sensitive to inlet temperature and column degradation. | High. Method robustness can be affected by mobile phase composition and pH.[17] | Very High. Less affected by minor changes in mobile phase or temperature due to MS specificity.[17] |
| Sample Prep | Multi-step: derivatization, often followed by liquid-liquid or solid-phase extraction.[18] | Multi-step: derivatization reaction, potential for extraction to remove excess reagent.[10][19] | Can be simpler (direct injection) but often involves extraction; derivatization improves performance. |
| Throughput | Moderate. GC run times are typically longer (>15 min).[18] | High. HPLC run times can be <10 minutes.[18] | Very High. UPLC systems can achieve run times of a few minutes.[16] |
| Pros | Excellent specificity; well-established methods for aldehydes.[20][21] | Cost-effective (uses standard HPLC-UV); reliable and rugged.[4] | Unmatched sensitivity and specificity; high throughput.[14][16] |
| Cons | Derivatization is essential; longer analysis times. | Sensitivity may be insufficient for very low GTI limits; derivatization required.[3] | Higher instrument cost and complexity. |
Visualization of Experimental Workflows
To ensure clarity and reproducibility, a standardized workflow is essential.[22] The diagrams below outline the logical steps for the two primary derivatization-based methods.
Caption: Workflow for HEAA analysis using HPLC with DNPH derivatization.
Experimental Protocols for Trustworthy and Self-Validating Systems
A protocol's trustworthiness is defined by its ability to produce consistent results and to flag deviations. This is achieved by building in system suitability tests (SSTs) and quality controls (QCs).
Detailed Protocol: HPLC-UV Method with DNPH Derivatization
This protocol is representative and should be fully validated for the specific API matrix before implementation.
1. Reagent Preparation:
-
DNPH Reagent: Prepare a 0.9 g/L solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1.0% phosphoric acid. [10]Causality: The acid catalyzes the derivatization reaction. Handle DNPH with extreme care as it is reactive and volatile. [10][12]* Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
2. Standard & Sample Preparation:
-
Stock Standard: Prepare a 100 µg/mL stock solution of HEAA in acetonitrile.
-
Calibration Standards: Serially dilute the stock standard to prepare calibration standards ranging from 0.1 µg/mL to 5.0 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the API sample in a suitable solvent (e.g., acetonitrile) to a final concentration of 10 mg/mL.
-
Derivatization Step (for all standards and samples):
-
Transfer 1.0 mL of each standard/sample solution to a clean vial.
-
Add 1.0 mL of the DNPH Reagent.
-
Cap tightly and vortex.
-
Incubate at 60°C for 1 hour.
-
Cool to room temperature and dilute with Mobile Phase A as needed to fit within the calibration range.
-
3. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm) or equivalent. [3]* Column Temperature: 30°C.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 370 nm. [19]* Gradient Elution:
-
0-2 min: 30% B
-
2-8 min: 30% to 80% B
-
8-10 min: 80% B
-
10.1-12 min: 30% B (re-equilibration)
-
4. System Suitability & Self-Validation:
-
Trustworthiness Check: Before running the sequence, inject a derivatized mid-level calibration standard five times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. This confirms system precision.
-
Specificity Check: Inject a derivatized blank (solvent only) and an underivatized sample solution. No significant peaks should be observed at the retention time of the HEAA-DNPH derivative, confirming that the observed peak is a result of the derivatization.
-
Robustness Assessment: During validation, method robustness should be tested by deliberately making small variations in parameters like mobile phase composition (e.g., ±2% acetonitrile), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min) to ensure these changes do not significantly impact the results. [17]
Conclusion and Recommendations
Both GC-MS and HPLC-based methods offer robust and reproducible means of quantifying 2-(2-Hydroxyethoxy)acetaldehyde.
-
For laboratories with existing HPLC-UV capabilities, the DNPH derivatization method is a cost-effective, reliable, and rugged choice, provided its sensitivity meets the required reporting limits for HEAA. [3][4]Its high throughput makes it ideal for routine quality control.
-
For applications demanding the highest sensitivity and unequivocal specificity, LC-MS/MS is the superior technology. Its ability to minimize matrix effects and achieve extremely low detection limits makes it the gold standard for trace-level GTI analysis. [14]
-
GC-MS remains a powerful alternative, particularly if an LC-MS/MS is unavailable. While its sample preparation can be more involved, its specificity is excellent and provides a high degree of confidence in the results. [4] Ultimately, the choice of method must be guided by a risk-based assessment, considering the regulatory threshold of the impurity, the capabilities of the laboratory, and the specific challenges presented by the API matrix. A thorough method validation according to ICH guidelines is mandatory to demonstrate that the chosen procedure is fit for its intended purpose, ensuring the safety and quality of the final drug product.
References
-
NANOLAB. Aldehyde Quantification: Laboratory Methods and Importance. Available from: [Link]
-
Protocols.io. (2024). Acetaldehyde Quantification in Microbial Fermentation Samples. Available from: [Link]
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Research and Reviews: Journal of Pharmaceutical Analysis. Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Available from: [Link]
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Chromatography Online. (2014). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Available from: [Link]
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SCIEX. A rapid, high-throughput mass spectrometry method for the quantitation of acetaldehyde in beer. Available from: [Link]
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OSHA. ACETALDEHYDE Method no.: 68. Available from: [Link]
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Veeprho. (2021). Assessment of Genotoxic Impurities. Available from: [Link]
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MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]
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Shimadzu Scientific Instruments. Quantitation of Acetaldehyde, Ethylene Oxide, 2-Chloroethanol, Ethylene Glycol, 1,4-Dioxane & Diethylene Glycol in PEG 3350 by using dynamic headspace GC-MS/MS. Available from: [Link]
-
R-Biopharm. Acetaldehyde - Food & Feed Analysis. Available from: [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2016). HPLC-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance. Available from: [Link]
-
ResearchGate. (2013). Are there any method to quantify aldehydes other than GC? Available from: [Link]
-
NIH. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Available from: [Link]
-
Protocols.io. (2024). Acetaldehyde Quantification in Microbial Fermentation Samples. Available from: [Link]
-
YouTube. (2023). Overcoming genotoxic impurities through a robust analytical approach. Available from: [Link]
-
CDC. (1994). ACETALDEHYDE by GC 2538. Available from: [Link]
-
MDPI. (2024). Detection of Feigned Impairment of the Shoulder Due to External Incentives: A Comprehensive Review. Available from: [Link]
-
Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (3). Available from: [Link]
-
Shimadzu. Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Available from: [Link]
-
bio-science.org. (2024). Single-cell differential abundance detection: A new angle on dissecting tumor heterogeneity. Available from: [Link]
-
PubMed. (2015). LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide. Available from: [Link]
-
EPA. Method for the determination fo aldehydes and ketones in ambient air using HPLC. Available from: [Link]
-
OpenReview. (2024). Improving Developer Emotion Classification via LLM-Based Augmentation. Available from: [Link]
-
Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available from: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]
-
ResearchGate. (2022). Development and Validation of Liquid Chromatography ‐ Tandem Mass Spectrometry Method for the estimation of Potential Genotoxic Impurity 2‐(2‐Chloroethoxy)ethanol in Hydroxyzine. Available from: [Link]
-
The BMJ. (2021). PRISMA 2020 explanation and elaboration: updated guidance and exemplars for reporting systematic reviews. Available from: [Link]
-
IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]
-
US EPA. Acetaldehyde, 2-(2,6-dimethylphenoxy)- - Substance Details. Available from: [Link]
-
PubChem. 2,2-Diethoxyacetaldehyde. Available from: [Link]
-
PubMed. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
